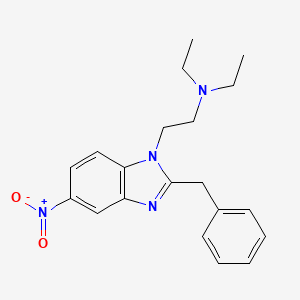![molecular formula C34H40N2NiP2+2 B13437301 3-[3-(3-Diphenylphosphaniumylpropylimino)butan-2-ylideneamino]propyl-diphenylphosphanium;nickel](/img/structure/B13437301.png)
3-[3-(3-Diphenylphosphaniumylpropylimino)butan-2-ylideneamino]propyl-diphenylphosphanium;nickel
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[3-(3-Diphenylphosphaniumylpropylimino)butan-2-ylideneamino]propyl-diphenylphosphanium;nickel is a complex organometallic compound that features a nickel center coordinated to a unique ligand system
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(3-Diphenylphosphaniumylpropylimino)butan-2-ylideneamino]propyl-diphenylphosphanium;nickel typically involves the coordination of nickel to a pre-formed ligand. The ligand can be synthesized through a multi-step process involving the reaction of diphenylphosphine with a suitable alkyl halide, followed by the introduction of the imino and butan-2-ylideneamino groups. The final step involves the coordination of the ligand to a nickel precursor under inert conditions, often using a solvent such as tetrahydrofuran (THF) or dichloromethane (DCM).
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, with careful control of reaction conditions to ensure high yield and purity. This might include the use of continuous flow reactors and automated systems to handle the complex multi-step synthesis.
化学反应分析
Types of Reactions
3-[3-(3-Diphenylphosphaniumylpropylimino)butan-2-ylideneamino]propyl-diphenylphosphanium;nickel can undergo various types of chemical reactions, including:
Oxidation: The nickel center can be oxidized, leading to changes in the coordination environment and potentially the reactivity of the compound.
Reduction: Reduction reactions can also occur, often involving the nickel center or the ligand system.
Substitution: Ligand substitution reactions are common, where one or more ligands coordinated to the nickel center are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or molecular oxygen, reducing agents such as sodium borohydride or lithium aluminum hydride, and various ligands for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might lead to the formation of nickel(II) or nickel(III) complexes, while reduction could yield nickel(0) species. Substitution reactions can produce a wide range of nickel complexes with different ligand environments.
科学研究应用
3-[3-(3-Diphenylphosphaniumylpropylimino)butan-2-ylideneamino]propyl-diphenylphosphanium;nickel has several scientific research applications:
Chemistry: It is used as a catalyst in various organic transformations, including cross-coupling reactions and hydrogenation processes.
Biology: The compound’s potential bioactivity is being explored, particularly in the context of enzyme mimetics and metallodrug development.
Medicine: Research is ongoing into its potential use as a therapeutic agent, particularly in the treatment of diseases where metal-based drugs have shown promise.
Industry: It is investigated for its use in materials science, particularly in the development of new materials with unique electronic or magnetic properties.
作用机制
The mechanism by which 3-[3-(3-Diphenylphosphaniumylpropylimino)butan-2-ylideneamino]propyl-diphenylphosphanium;nickel exerts its effects involves the coordination of the nickel center to various substrates, facilitating their transformation through catalytic processes. The molecular targets and pathways involved depend on the specific application, but often involve the activation of small molecules or the stabilization of reactive intermediates.
相似化合物的比较
Similar Compounds
Similar compounds include other nickel complexes with phosphine ligands, such as:
- Bis(diphenylphosphino)nickel(II) chloride
- Nickel(II) acetylacetonate
- Nickel(II) bis(1,5-cyclooctadiene)
Uniqueness
What sets 3-[3-(3-Diphenylphosphaniumylpropylimino)butan-2-ylideneamino]propyl-diphenylphosphanium;nickel apart is its unique ligand system, which provides a distinct electronic environment around the nickel center. This can lead to unique reactivity and selectivity in catalytic processes, making it a valuable compound for research and industrial applications.
属性
分子式 |
C34H40N2NiP2+2 |
|---|---|
分子量 |
597.3 g/mol |
IUPAC 名称 |
3-[3-(3-diphenylphosphaniumylpropylimino)butan-2-ylideneamino]propyl-diphenylphosphanium;nickel |
InChI |
InChI=1S/C34H38N2P2.Ni/c1-29(35-25-15-27-37(31-17-7-3-8-18-31)32-19-9-4-10-20-32)30(2)36-26-16-28-38(33-21-11-5-12-22-33)34-23-13-6-14-24-34;/h3-14,17-24H,15-16,25-28H2,1-2H3;/p+2 |
InChI 键 |
ILRLBVPENGSFTO-UHFFFAOYSA-P |
规范 SMILES |
CC(=NCCC[PH+](C1=CC=CC=C1)C2=CC=CC=C2)C(=NCCC[PH+](C3=CC=CC=C3)C4=CC=CC=C4)C.[Ni] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


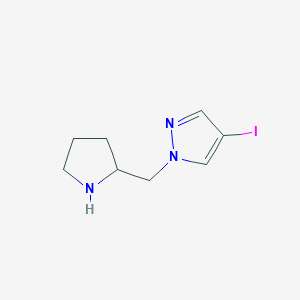
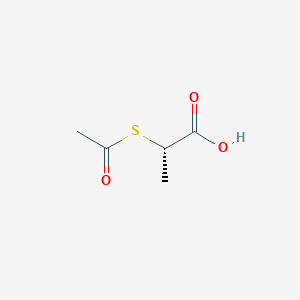

![(2S,3S,4S,5R,6S)-6-[(2E,4E,6Z,8E)-3,7-dimethyl-9-(2,6,6-trimethyl-3-oxocyclohexen-1-yl)nona-2,4,6,8-tetraenoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13437246.png)


![Tert-butyl 3-[[(4-chlorophenyl)methyl-[(5-nitrothiophen-2-yl)methyl]amino]methyl]pyrrolidine-1-carboxylate](/img/structure/B13437259.png)

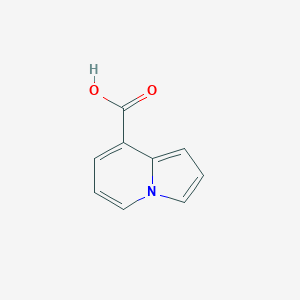

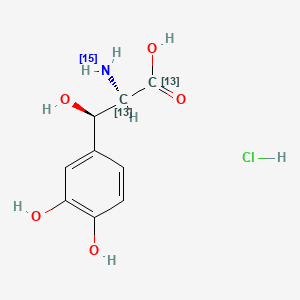
![5-Mercapto-N6-[[(4-nitrophenyl)methoxy]carbonyl]lysine](/img/structure/B13437283.png)

